![molecular formula C10H9NO3 B176834 2-Furo[2,3-c]pyridine carboxylate d'éthyle CAS No. 138173-83-8](/img/structure/B176834.png)

2-Furo[2,3-c]pyridine carboxylate d'éthyle

Vue d'ensemble

Description

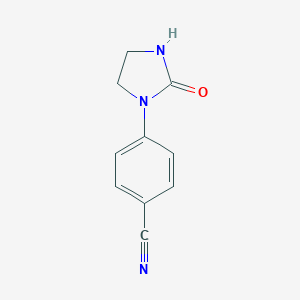

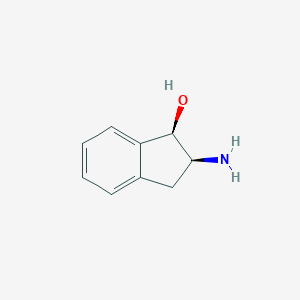

Ethyl furo[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of furo[2,3-c]pyridine .

Synthesis Analysis

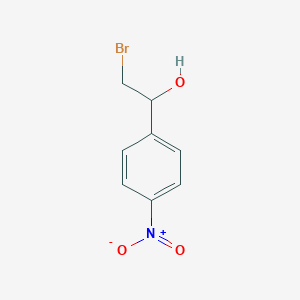

A simple synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives from ethyl 3-hydroxyisonicotinate is described in the literature . The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester .Molecular Structure Analysis

The molecular structure of Ethyl furo[2,3-c]pyridine-2-carboxylate consists of a planar furopyridine ring . The average mass of the molecule is 191.183 Da .Chemical Reactions Analysis

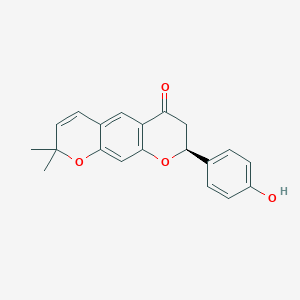

The cyclization of compound 3a afforded ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, which was hydrolyzed and decarboxylated to give furo[2,3-c]pyridin-3(2H)-one .Applications De Recherche Scientifique

Synthèse chimique

“2-Furo[2,3-c]pyridine carboxylate d'éthyle” est utilisé en synthèse chimique . Il est disponible à l'achat auprès de fournisseurs de produits chimiques, ce qui indique son utilisation en laboratoire pour la synthèse d'autres composés .

Activité biologique

Bien qu'il n'y ait pas d'informations spécifiques disponibles sur le “this compound”, les dérivés de la pyridine ont été étudiés pour leur activité biologique . Ils peuvent trouver une application dans la prévention et le traitement des troubles impliquant une glycémie élevée dans le plasma, tels que l'hyperglycémie et les affections dans lesquelles une telle réduction de la glycémie est bénéfique : diabète de type 1, diabète résultant de l'obésité, dyslipidémie diabétique, hypertriglycéridémie, résistance à l'insuline, intolérance au glucose, hyperlipidémie, maladies cardiovasculaires et hypertension .

Thérapie photodynamique

Un composé avec une structure similaire, “furo[3,2-c]pyridine”, a été utilisé en thérapie photodynamique . Il a montré une émission proche infrarouge avec un rendement quantique élevé, ainsi qu'une efficacité de génération élevée de 1 O 2 et de ˙OH, et pourrait être utilisé pour l'imagerie spécifique et l'ablation photodynamique de bactéries Gram-positives in vitro et in vivo .

Orientations Futures

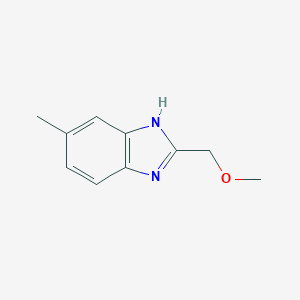

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This methodology provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions for the development and application of Ethyl furo[2,3-c]pyridine-2-carboxylate and related compounds.

Mécanisme D'action

Target of Action

Ethyl furo[2,3-c]pyridine-2-carboxylate, also known as LIQ-TF, primarily targets Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers energy to other molecules, creating a chemical change .

Mode of Action

The compound interacts with its targets through a process called photodynamic ablation . This involves the absorption of light, which triggers a series of chemical reactions that generate reactive oxygen species (ROS), such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular structures, leading to the death of the bacteria .

Biochemical Pathways

The generation of ros can disrupt many cellular processes, including dna replication, protein synthesis, and cell wall integrity . This leads to the downstream effect of bacterial cell death .

Pharmacokinetics

Its ability to generate ros upon light activation suggests that it may have good bioavailability, as it can exert its effects directly at the site of bacterial infection .

Result of Action

The primary result of Ethyl furo[2,3-c]pyridine-2-carboxylate’s action is the ablation of Gram-positive bacteria . By generating ROS, it causes significant damage to bacterial cells, leading to their death . This makes it a potential candidate for combating multiple drug-resistant bacteria .

Action Environment

The action of Ethyl furo[2,3-c]pyridine-2-carboxylate is influenced by environmental factors such as light and oxygen availability . As a photosensitizer, it requires light to activate its antibacterial effects . Additionally, the presence of oxygen is necessary for the generation of ROS .

Propriétés

IUPAC Name |

ethyl furo[2,3-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEKKNVBDRSMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348983 | |

| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138173-83-8 | |

| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)